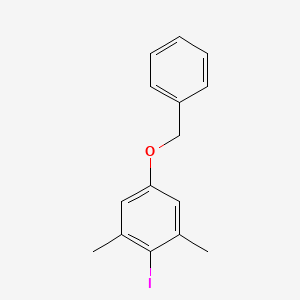

1-(2-Fluorophenyl)cyclopropanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Fluorophenyl)cyclopropanecarbonitrile" is a fluorinated cyclopropane derivative. Fluorinated cyclopropanes are of significant interest due to their conformational rigidity and potential polarity, which make them attractive for pharmaceutical and agrochemical research . The presence of fluorine can impart unique physical and chemical properties to these molecules, influencing their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of fluorinated cyclopropanes can be achieved through various methods. For instance, the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid is accomplished using a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters . Additionally, the reaction of fluorinated cyclopropanes with lithium metal can lead to a variety of products, indicating the reactivity of these compounds towards electron transfer reactions . A chemo-enzymatic synthesis approach has also been reported for the stereoselective preparation of trans-1,2-disubstituted cyclopropanes, demonstrating the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure of fluorinated cyclopropanes can be quite complex, as evidenced by the single crystal X-ray diffraction analysis of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid. This analysis revealed the orthogonal orientation of the carboxylic group to the cyclopropane ring and the specific dihedral angles between the phenyl rings and the cyclopropane ring . Similarly, the crystal structure elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile provided insights into the intramolecular hydrogen bonding and the molecular geometry optimized at the HF level .

Chemical Reactions Analysis

Fluorinated cyclopropanes can undergo various chemical reactions, including ring-opening and isomerization. For example, the opening of the cyclopropane ring by fluorosulfonic acid can lead to different isomerization products depending on the reaction conditions . The [3,3]-sigmatropic rearrangement of a trans-di(alkenyl)-substituted geminal difluorocyclopropane is another reaction that demonstrates the unique reactivity of these compounds, with the rearrangement occurring exceptionally facilely .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopropanes are influenced by the presence of fluorine atoms. The cyclopropane ring's dihedral angles with respect to attached phenyl rings can affect the molecule's overall shape and reactivity . The fluorine atoms can also cause deviations from the planes of the phenyl rings, as observed in the crystal structure of certain derivatives . These properties are crucial for understanding the behavior of these compounds in various environments, including biological systems.

Applications De Recherche Scientifique

Organic Synthesis and Pharmaceutical Intermediates

1-(2-Fluorophenyl)cyclopropanecarbonitrile serves as a precursor or intermediate in the synthesis of complex molecules. For example, its derivatives have been utilized in the synthesis of prasugrel, a platelet inhibitor, showcasing an improved method for the industrial production of related intermediates with high purity and yield (Zheng Min, 2013). Similarly, research has focused on the development of new ketamine derivatives for potential therapeutic applications, demonstrating the versatility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile in synthesizing bioactive compounds (A. Moghimi et al., 2014).

Material Science

In material science, derivatives of 1-(2-Fluorophenyl)cyclopropanecarbonitrile have been explored for their potential in creating novel materials. For instance, studies on push-pull fluorophores based on imidazole-4,5-dicarbonitrile highlight the application of these compounds in developing materials with desirable optical properties for use in fluorescent markers or sensors (M. Danko et al., 2011).

Analytical and Structural Chemistry

Research has also focused on understanding the chemical and structural aspects of 1-(2-Fluorophenyl)cyclopropanecarbonitrile derivatives. X-ray crystallography studies reveal the potential involvement of C–F bonds in hydrogen bonding, providing insights into molecular interactions that could influence the design of new chemical entities (R. Fröhlich et al., 2006). Additionally, research on the photoinitiated cationic polymerization of substituted vinylcyclopropanes, which can include fluorophenyl derivatives, underscores the utility of these compounds in polymer science, offering pathways to novel polymeric materials with unique properties (Aniss Abdo Al-Doaiss et al., 2005).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAFWJWXKWFSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601781 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)cyclopropanecarbonitrile | |

CAS RN |

97009-38-6 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)